molecular formula C15H19N5O2 B2880239 3-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2320524-49-8

3-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2880239
CAS No.: 2320524-49-8
M. Wt: 301.35
InChI Key: KUIYUIKUUSWLSG-UHFFFAOYSA-N
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Description

3-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Chemical Reactions Analysis

3-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

3-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The piperidine and pyridazine moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1H-imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-2-3-14(19-18-11)22-9-12-4-6-20(7-5-12)15(21)13-8-16-10-17-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIYUIKUUSWLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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